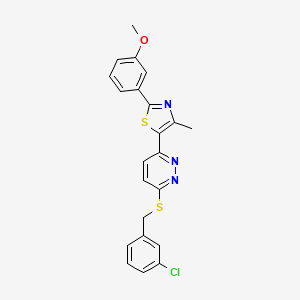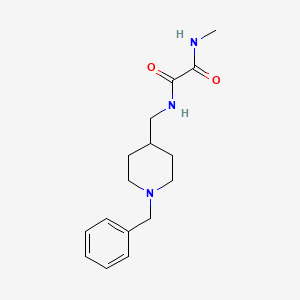![molecular formula C9H11F5N2O B2552353 1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-06-8](/img/structure/B2552353.png)
1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFP-10825 and is a potent inhibitor of protein kinase C (PKC) isoforms, which are involved in various cellular processes.
作用機序
DFP-10825 works by inhibiting the activity of PKC isoforms, which are involved in various cellular processes such as cell proliferation, survival, and differentiation. PKC isoforms are activated by various stimuli such as growth factors, hormones, and neurotransmitters, and their dysregulation has been implicated in various diseases. By inhibiting the activity of PKC isoforms, DFP-10825 can modulate various cellular processes and has the potential to treat various diseases.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects such as inhibiting the growth of cancer cells, improving memory and cognitive function, and reducing the risk of heart failure. These effects are mediated by the inhibition of PKC isoforms, which are involved in various cellular processes. DFP-10825 has also been shown to have low toxicity and high selectivity, making it a promising candidate for drug development.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments such as its high selectivity, low toxicity, and potent inhibition of PKC isoforms. However, there are also some limitations such as the need for specialized equipment and expertise for its synthesis and purification, and the potential for off-target effects.
将来の方向性
DFP-10825 has several potential future directions such as further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of analogs with improved potency and selectivity. DFP-10825 can also be studied for its potential applications in other diseases such as diabetes, obesity, and inflammation. Additionally, DFP-10825 can be studied for its potential to enhance the efficacy of other drugs by modulating PKC isoforms. Overall, DFP-10825 has significant potential for drug development and scientific research, and further studies are needed to fully explore its potential applications.
合成法
The synthesis of 1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 2,2-difluoroethylamine with 3,3,3-trifluoropropyl chloroformate, followed by the addition of 3-aminomethyl-1H-pyrazole. This reaction results in the formation of DFP-10825, which can be purified using various methods such as column chromatography and recrystallization.
科学的研究の応用
DFP-10825 has been extensively studied for its potential applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, DFP-10825 has been shown to inhibit the growth of cancer cells by blocking the PKC isoforms that are involved in cell proliferation and survival. In neurological disorders, DFP-10825 has been studied for its potential to improve memory and cognitive function by inhibiting the PKC isoforms that are involved in synaptic plasticity. In cardiovascular diseases, DFP-10825 has been studied for its potential to reduce the risk of heart failure by inhibiting the PKC isoforms that are involved in cardiac remodeling.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5N2O/c10-8(11)5-16-3-1-7(15-16)6-17-4-2-9(12,13)14/h1,3,8H,2,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLAXAAEBBHTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCCC(F)(F)F)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)
![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)